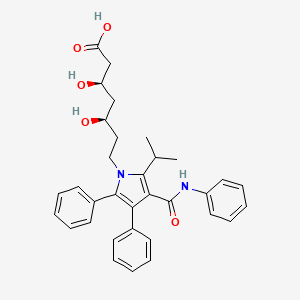

Desfluoroatorvastatin

Descripción general

Descripción

Desfluoroatorvastatin is an impurity of Atorvastatin . Atorvastatin is an orally active 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor, which has the ability to effectively decrease blood lipids .

Synthesis Analysis

This compound is created during the synthesis of Atorvastatin . The synthesis of atorvastatin and its derivatives has been a subject of research, with a focus on enhancing water solubility, hepatoselectivity, and stability . The synthetic procedures of atorvastatin, including Paal-Knorr synthesis and several new synthetic strategies, have been discussed .

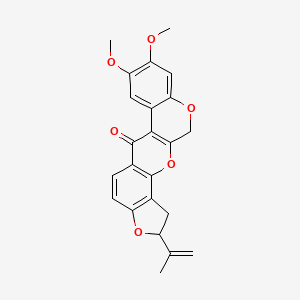

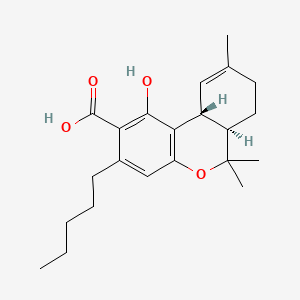

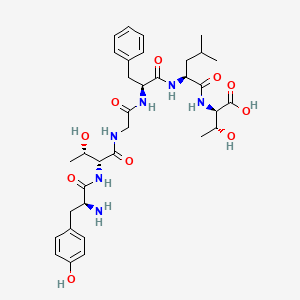

Molecular Structure Analysis

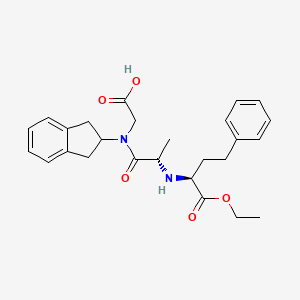

The molecular formula of this compound is C33H36N2O5 . It has a molecular weight of 540.64900 . The exact mass is 540.26200 . The structure of this compound is complex, with a pentasubstituted pyrrole formed by two contrasting moieties with an achiral heterocyclic core unit and a 3,5-dihydroxypentanoyl side chain .

Aplicaciones Científicas De Investigación

1. Effects on Hepatotoxicity

Research has shown that statins, including simvastatin, a first-generation statin, can cause adverse effects in the liver due to cellular damage. Proteomic and transcriptomic analysis of rat primary hepatocytes exposed to simvastatin revealed changes in proteins and genes related to oxidative stress response, metabolism of xenobiotics by cytochrome P450, and inflammation pathways (Cho et al., 2013).

2. Role in Treatment of Depression

Simvastatin has been studied for its potential role in treating depression. It was found to have anti-inflammatory and immunomodulatory properties, which may benefit depression treatment. In a mouse model, simvastatin significantly prevented and ameliorated depressive behaviors and neuroinflammation, suggesting its potential as a therapy for depression associated with neuroinflammation (Yu et al., 2019).

3. Impact on Cancer Therapy

Various statins, including cerivastatin, have been found to inhibit cancer cell signaling pathways, particularly in invasive cancers. In an in vitro study, cerivastatin induced inhibition of breast cancer cell proliferation and invasion, highlighting its potential in cancer therapy (Denoyelle et al., 2001).

4. Effects on Muscle Metabolism

Statin therapy, including the use of simvastatin, has been linked to myopathic changes. A study found that simvastatin up-regulated genes associated with proteolysis and impaired muscle carbohydrate oxidation in an in vivo model of statin myopathy (Mallinson et al., 2009).

5. Modulation of Inflammatory and Thrombotic Effects

Simvastatin has been shown to attenuate plaque inflammation in atherosclerosis and reduce pro-inflammatory cytokine expression in circulating monocytes. These anti-inflammatory actions may contribute to its benefits in cardiovascular diseases (Tahara et al., 2006).

Mecanismo De Acción

Target of Action

Desfluoroatorvastatin, like other statins, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme is the rate-limiting step in the mevalonate pathway, which is responsible for the endogenous production of cholesterol in the liver .

Mode of Action

This compound acts as a competitive inhibitor of HMG-CoA reductase . By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a critical metabolic reaction involved in the production of cholesterol and other compounds involved in lipid metabolism and transport .

Biochemical Pathways

The inhibition of HMG-CoA reductase by this compound disrupts the mevalonate pathway , leading to a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . This results in a reduction of intracellular cholesterol, which triggers a homeostatic feedback mechanism governed by the sterol regulatory element-binding protein (SREBP) family of transcription factors .

Pharmacokinetics

Statins like Atorvastatin show pronounced pharmacokinetic changes in conditions like cirrhosis . They are metabolized by CYP3A4 isoenzymes, which can lead to significant interactions . .

Result of Action

The primary result of this compound’s action is a reduction in cholesterol and lipid levels, which ultimately reduces the risk of cardiovascular disease . Moreover, statins have been shown to induce potent tumor-specific apoptosis . Many retrospective studies have reported that statin use is associated with reduced cancer risk .

Action Environment

The action of this compound, like other statins, can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same CYP3A4 isoenzymes can lead to drug-drug interactions . Additionally, disease states such as cirrhosis can significantly alter the pharmacokinetics of statins . More research is needed to understand how specific environmental factors influence the action, efficacy, and stability of this compound.

Análisis Bioquímico

Biochemical Properties

Desfluoroatorvastatin, like other statins, interacts with the enzyme HMG-CoA reductase. This interaction inhibits the conversion of HMG-CoA to mevalonate, a key step in the mevalonate pathway that leads to the production of cholesterol . The nature of this interaction is inhibitory, with this compound acting as a competitive inhibitor of HMG-CoA reductase .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. By inhibiting the mevalonate pathway, it reduces the synthesis of cholesterol, impacting cell function. This can influence cell signaling pathways, gene expression, and cellular metabolism . For instance, statins have been shown to induce potent tumor-specific apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to HMG-CoA reductase, inhibiting the enzyme’s activity and thus the conversion of HMG-CoA to mevalonate . This leads to a decrease in cholesterol production. Additionally, the inhibition of the mevalonate pathway can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Statins require 4 weeks or more to exert their full effect on lipid concentrations . Over time, the drug’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in the mevalonate metabolic pathway. It interacts with the enzyme HMG-CoA reductase, inhibiting its activity and thus the production of mevalonate . This can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. Statins are generally transported across the cell membrane, and their distribution can be influenced by factors such as blood perfusion, tissue binding, regional pH, and permeability of cell membranes .

Subcellular Localization

As a statin, it is known to interact with HMG-CoA reductase, an enzyme that is located in the cytosol and endoplasmic reticulum of cells .

Propiedades

IUPAC Name |

(3R,5R)-7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N2O5/c1-22(2)31-30(33(40)34-25-16-10-5-11-17-25)29(23-12-6-3-7-13-23)32(24-14-8-4-9-15-24)35(31)19-18-26(36)20-27(37)21-28(38)39/h3-17,22,26-27,36-37H,18-21H2,1-2H3,(H,34,40)(H,38,39)/t26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFBJYRYCRZMSB-KAYWLYCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195827 | |

| Record name | Desfluoroatorvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433289-84-0, 433289-83-9 | |

| Record name | (βR,δR)-β,δ-Dihydroxy-2-(1-methylethyl)-4,5-diphenyl-3-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433289-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desfluoroatorvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433289840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desfluoroatorvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Defluoro Atorvastatin Calcium Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESFLUOROATORVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/831WX29C91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

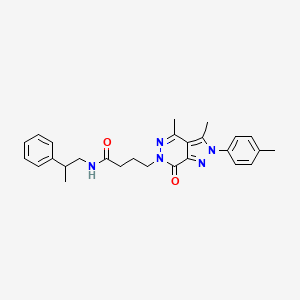

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.